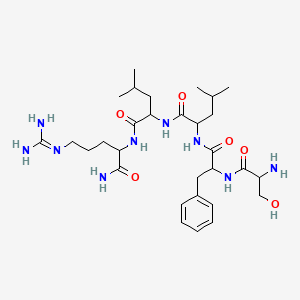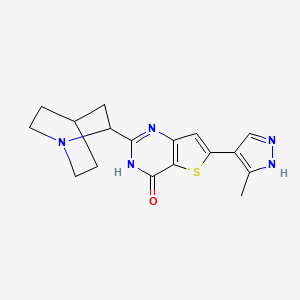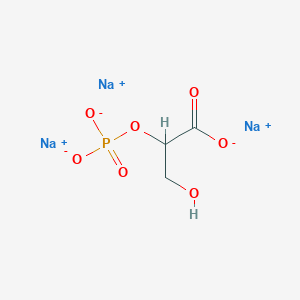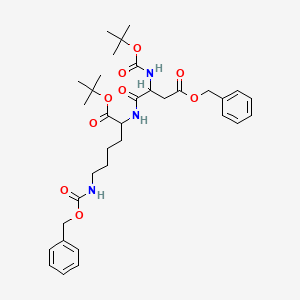
Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu: is a synthetic compound used primarily in peptide synthesis. It is composed of two amino acids, aspartic acid and lysine, each protected by specific groups to prevent unwanted reactions during synthesis. The compound is characterized by the presence of tert-butoxycarbonyl (Boc), benzyl ester (OBn), benzyloxycarbonyl (Cbz), and tert-butyl ester (OtBu) protecting groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu involves multiple steps:
Protection of Aspartic Acid: DL-aspartic acid is first protected by reacting with tert-butoxycarbonyl (Boc) to form Boc-DL-aspartic acid. This reaction typically occurs in an organic solvent such as dimethylformamide.
Formation of Benzyl Ester: The Boc-DL-aspartic acid is then reacted with benzyl alcohol in the presence of a coupling agent to form Boc-DL-aspartic acid benzyl ester.
Protection of Lysine: DL-lysine is protected by reacting with benzyloxycarbonyl (Cbz) to form Cbz-DL-lysine.
Formation of Tert-Butyl Ester: The Cbz-DL-lysine is then reacted with tert-butyl alcohol to form Cbz-DL-lysine tert-butyl ester.
Coupling Reaction: Finally, the protected aspartic acid and lysine derivatives are coupled together using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of This compound follows similar steps but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu: undergoes several types of chemical reactions, including:
Deprotection Reactions: The protecting groups (Boc, OBn, Cbz, OtBu) can be selectively removed under specific conditions to reveal the free amino acids.
Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
-
Deprotection
- Boc group: Removed using trifluoroacetic acid (TFA).
- OBn group: Removed using hydrogenation with palladium on carbon (Pd/C).
- Cbz group: Removed using hydrogenation with Pd/C or acidic conditions.
- OtBu group: Removed using TFA.
-
Coupling
- Common reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and 1-hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions are the deprotected amino acids and peptides, which can be further used in various biochemical applications.
Scientific Research Applications
Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu: is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs.
Bioconjugation: It is used in the conjugation of peptides to other molecules, such as drugs or imaging agents.
Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu is primarily related to its role in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The compound’s molecular targets and pathways are related to its interactions with other amino acids and peptides during synthesis.
Comparison with Similar Compounds
Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu: is unique due to its specific combination of protecting groups, which provide stability and selectivity during peptide synthesis. Similar compounds include:
Boc-DL-Asp(OBn)-OH: Lacks the lysine component.
Cbz-DL-Lys-OtBu: Lacks the aspartic acid component.
Boc-DL-Asp(OBzl)-OH: Similar but with a different ester group (OBzl instead of OBn).
These compounds share similar applications but differ in their specific protecting groups and resulting properties.
Properties
IUPAC Name |
tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47N3O9/c1-33(2,3)45-30(40)26(19-13-14-20-35-31(41)44-23-25-17-11-8-12-18-25)36-29(39)27(37-32(42)46-34(4,5)6)21-28(38)43-22-24-15-9-7-10-16-24/h7-12,15-18,26-27H,13-14,19-23H2,1-6H3,(H,35,41)(H,36,39)(H,37,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNKEDMVAQBLLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

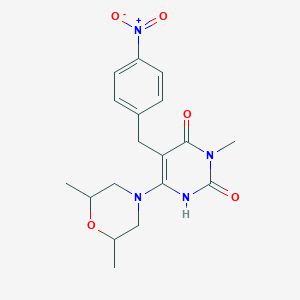
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13389461.png)
![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide;hydrochloride](/img/structure/B13389469.png)

![4-[[3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B13389477.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13389486.png)
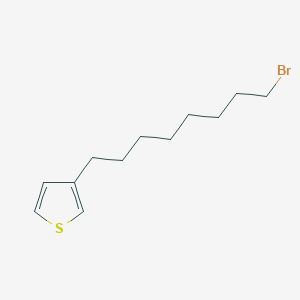
![1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decan-4-yl]-2-methylprop-2-en-1-one](/img/structure/B13389503.png)
![Acetic acid, 2-chloro-2-[2-(3-Methoxyphenyl)hydrazinylidene]-, ethyl ester](/img/structure/B13389505.png)

